3,8-Dibromopyrido[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dibromopyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyridopyrazines It is characterized by the presence of two bromine atoms at the 3rd and 8th positions of the pyridopyrazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromopyrido[2,3-b]pyrazine typically involves halogenation reactions. One common method is the deprotometalation-trapping reaction using mixed 2,2,6,6-tetramethylpiperidino-based lithium-zinc combinations in tetrahydrofuran. This method allows for the selective introduction of bromine atoms at the desired positions on the pyridopyrazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Dibromopyrido[2,3-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using palladium-catalyzed couplings with arylboronic acids or anilines.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to introduce aryl or alkyl groups.
Copper Catalysts: Employed in C-N bond formation reactions.
Lithium-Zinc Combinations: Utilized in deprotometalation-trapping reactions.
Major Products Formed
Aryl-Substituted Pyridopyrazines: Formed through palladium-catalyzed coupling reactions.
Alkylamino and Aryloxy Derivatives: Obtained through substitution reactions involving copper catalysts.
Wissenschaftliche Forschungsanwendungen
3,8-Dibromopyrido[2,3-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors and nonlinear optical materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 3,8-Dibromopyrido[2,3-b]pyrazine is primarily related to its ability to interact with biological targets through its bromine atoms and heterocyclic structure. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[3,4-b]pyrazine: Another pyridopyrazine derivative with different substitution patterns.
Quinoxaline: A related heterocyclic compound with a similar structure but different electronic properties.
Uniqueness
3,8-Dibromopyrido[2,3-b]pyrazine is unique due to the specific positioning of the bromine atoms, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Eigenschaften
Molekularformel |
C7H3Br2N3 |
---|---|
Molekulargewicht |
288.93 g/mol |
IUPAC-Name |
3,8-dibromopyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H3Br2N3/c8-4-1-2-10-7-6(4)11-3-5(9)12-7/h1-3H |
InChI-Schlüssel |
RCGACYBJLMYSSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=C1Br)N=CC(=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.